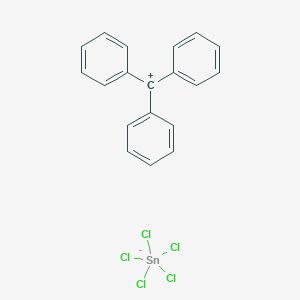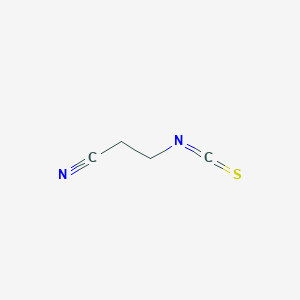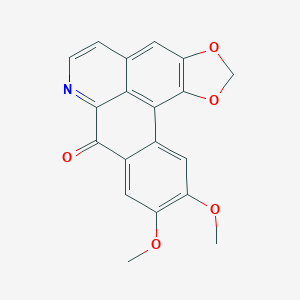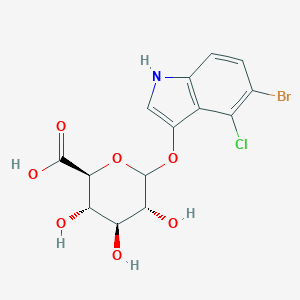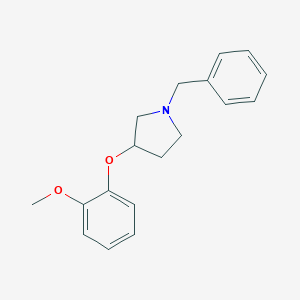
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic effects.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is not fully understood. However, it has been suggested that it acts as a modulator of the sigma-1 receptor, which plays a crucial role in the regulation of various cellular functions such as calcium signaling, oxidative stress, and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and enhance neuroprotection. It also has a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine in lab experiments include its ability to modulate the sigma-1 receptor, its neuroprotective and anti-inflammatory effects, and its potential therapeutic effects in various diseases. However, the limitations include the lack of understanding of its exact mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine. These include further studies on its mechanism of action, its potential therapeutic effects in other diseases, and its safety and toxicity profile. Additionally, the development of new analogs of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine with improved pharmacological properties is also an area of interest.
Conclusion:
In conclusion, 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is a promising compound with potential therapeutic effects in various diseases. Its ability to modulate the sigma-1 receptor and its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine involves the reaction of 2-methoxyphenol with benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate and dimethylformamide to obtain 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has been studied for its potential therapeutic effects in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
17741-12-7 |
|---|---|
Produktname |
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine |
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-benzyl-3-(2-methoxyphenoxy)pyrrolidine |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-5-6-10-18(17)21-16-11-12-19(14-16)13-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
InChI-Schlüssel |
KAGUYPQFCBPBBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
Synonyme |
1-BENZYL-3-(O-METHOXYPHENOXY)PYRROLIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



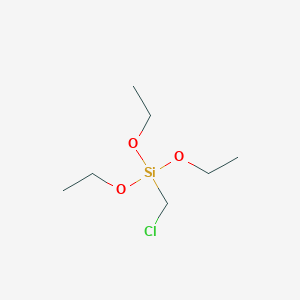
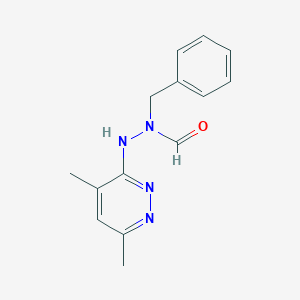
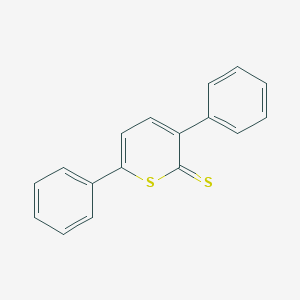
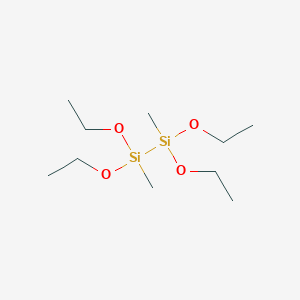
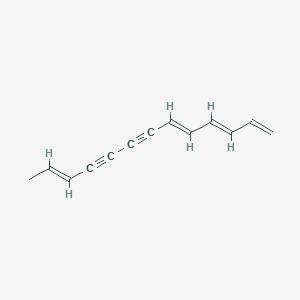
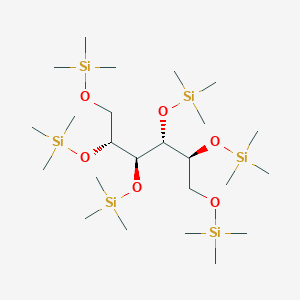

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
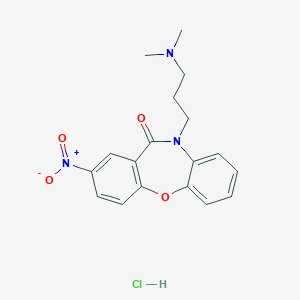
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
